molecular formula C8HF15 B3153617 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene CAS No. 7621-51-4

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene

Cat. No.: B3153617
CAS No.: 7621-51-4
M. Wt: 382.07 g/mol
InChI Key: IBDDYNPOMOFBDI-UHFFFAOYSA-N
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Description

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is a highly fluorinated organic compound. It is a member of the perfluoroalkenes, which are characterized by the presence of multiple fluorine atoms attached to a carbon chain. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene typically involves the fluorination of octene derivatives. One common method is the electrochemical fluorination (ECF) process, where octene is subjected to fluorine gas in the presence of an electrolyte solution. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound. Industrial production methods may also involve the use of fluorinating agents such as cobalt trifluoride or antimony pentafluoride under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like lithium aluminum hydride or sodium borohydride.

    Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents like hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield partially fluorinated derivatives, while addition reactions can produce fully saturated compounds.

Scientific Research Applications

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying fluorinated materials.

    Biology: The compound’s hydrophobicity makes it useful in the study of membrane proteins and lipid bilayers.

    Medicine: It is investigated for its potential use in drug delivery systems due to its stability and inertness.

    Industry: The compound is used in the production of fluoropolymers, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is primarily based on its chemical inertness and stability. The fluorine atoms create a strong electron-withdrawing effect, making the compound resistant to chemical reactions. This property allows it to act as a protective barrier in various applications, such as coatings and lubricants. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene can be compared with other perfluoroalkenes, such as:

    1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluorohept-1-ene: Similar in structure but with one less carbon atom, leading to slightly different physical properties.

    1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorooctane: Fully saturated version of the compound, lacking the double bond, which affects its reactivity and applications.

The uniqueness of this compound lies in its combination of high fluorine content and the presence of a double bond, which provides a balance between stability and reactivity, making it versatile for various applications.

Properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDDYNPOMOFBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895291
Record name 1-(1,2-Difluoroethenyl)perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7621-51-4
Record name 1-(1,2-Difluoroethenyl)perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 2
Reactant of Route 2
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 3
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 4
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 5
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 6
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene

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